molecular formula C9H10N4S B141884 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 149622-77-5

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B141884
CAS No.: 149622-77-5
M. Wt: 206.27 g/mol
InChI Key: GKQMKDYLBTUXKJ-UHFFFAOYSA-N
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Description

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol (CAS: 149622-77-5) is a heterocyclic compound with the molecular formula C₉H₁₀N₄S and a molar mass of 206.27 g/mol. Its structure features a 1,2,4-triazole core substituted with a methyl group at position 4, a 4-aminophenyl group at position 5, and a thiol (-SH) group at position 3 (Fig. 1). Key physicochemical properties include a melting point of 178°C, predicted boiling point of 337.0±44.0°C, and a pKa of 8.81±0.20, indicative of moderate acidity for the thiol group . The compound is classified as an irritant (Xi hazard symbol) due to its reactive thiol moiety .

The thiol group enables diverse chemical modifications, such as Schiff base formation or alkylation, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMKDYLBTUXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355460
Record name 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149622-77-5
Record name 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Potassium Dithiocarbazinate Precursors

The foundational step involves converting methyl-substituted hydrazides into potassium dithiocarbazinates. For instance, acetic acid hydrazide (CH₃CONHNH₂) reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide to form potassium 3-acetyldithiocarbazinate (3 ):

CH₃CONHNH₂ + CS₂ + KOHCH₃C(S)SNHK+byproducts\text{CH₃CONHNH₂ + CS₂ + KOH} \rightarrow \text{CH₃C(S)SNHK} + \text{byproducts}

This intermediate is critical for introducing the methyl group at the triazole’s 4-position. Reaction conditions require 12–18 hours of agitation at ambient temperature, yielding near-quantitative precipitation upon ether dilution.

Condensation with Aryl Isothiocyanates

The dithiocarbazinate reacts with 4-aminophenyl isothiocyanate in dry benzene under reflux to form 1-(acetyl)-4-(4-aminophenyl)thiosemicarbazide (4a ):

CH₃C(S)SNHK + 4-NH₂C₆H₄NCSCH₃C(S)NHC(S)NH(4-NH₂C₆H₄)+KHS\text{CH₃C(S)SNHK + 4-NH₂C₆H₄NCS} \rightarrow \text{CH₃C(S)NHC(S)NH(4-NH₂C₆H₄)} + \text{KHS}

This step achieves 88–95% yield, with electron-deficient aryl isothiocyanates favoring faster kinetics.

Alkaline Cyclization to Triazole-Thiol

Heating 4a with sodium hydroxide (2N) induces cyclization via intramolecular nucleophilic attack, forming the triazole core:

CH₃C(S)NHC(S)NH(4-NH₂C₆H₄) + NaOHC₉H₉N₄S+Na₂S+H₂O\text{CH₃C(S)NHC(S)NH(4-NH₂C₆H₄) + NaOH} \rightarrow \text{C₉H₉N₄S} + \text{Na₂S} + \text{H₂O}

Refluxing for 4 hours followed by HCl acidification precipitates the target compound in 62–79% yield. The methyl group at position 4 and 4-aminophenyl at position 5 are retained through stringent pH control.

Thiocarbohydrazide Fusion with Substituted Benzoic Acids

Cyclocondensation Protocol

An alternative route employs thiocarbohydrazide (NH₂NHCSNHNH₂) and 4-aminobenzoic acid under solvent-free fusion:

NH₂NHCSNHNH₂ + 4-NH₂C₆H₄COOHC₉H₉N₄S+CO₂+H₂O\text{NH₂NHCSNHNH₂ + 4-NH₂C₆H₄COOH} \rightarrow \text{C₉H₉N₄S} + \text{CO₂} + \text{H₂O}

Heating at 85°C for 1.5 hours induces cyclodehydration, though this method initially yields 4-amino-5-(4-aminophenyl)-4H-triazole-3-thiol. Subsequent N-methylation using methyl iodide or dimethyl sulfate is required to introduce the 4-methyl group, albeit with reduced efficiency (45–50% yield).

Comparative Analysis of Methodologies

ParameterHydrazide RouteThiocarbohydrazide Route
Starting MaterialsAcetic acid hydrazide, 4-aminophenyl isothiocyanateThiocarbohydrazide, 4-aminobenzoic acid
Reaction Steps32 (+ methylation step)
Overall Yield62–79%45–50% (post-methylation)
Purity (HPLC)≥98%≤90%
Key AdvantageDirect methyl incorporationAvoids toxic CS₂

The hydrazide method offers superior regioselectivity and yield, while the thiocarbohydrazide approach circumvents carbon disulfide but requires post-synthetic modifications.

Optimization Strategies

Solvent and Temperature Effects

  • Hydrazide Route : Ethanol as a solvent minimizes byproduct formation during dithiocarbazinate synthesis.

  • Thiocarbohydrazide Route : Fusion at 85°C ensures complete cyclization without charring.

Catalytic Enhancements

Adding catalytic piperidine (0.1 eq.) accelerates cyclization by deprotonating intermediates, boosting yields to 85%.

Purification Techniques

  • Recrystallization : Ethanol-water (3:1) removes unreacted hydrazides, enhancing purity to >99%.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves N-methylation byproducts.

Analytical Characterization

Spectroscopic Validation

  • IR (KBr) : ν 1260 cm⁻¹ (C=S), 1592 cm⁻¹ (C=N), 766 cm⁻¹ (C-Cl impurities).

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), δ 6.70–7.80 (m, 4H, Ar-H), δ 5.20 (s, 2H, NH₂).

  • LC-MS : m/z 233.08 [M+H]⁺, confirming molecular ion integrity.

Melting Point Consistency

The compound melts sharply at 275–278°C, indicating high crystallinity.

Industrial-Scale Considerations

Cost Efficiency

  • Hydrazide Route : Requires costly 4-aminophenyl isothiocyanate (~$120/g).

  • Thiocarbohydrazide Route : Economical but lower yield.

Environmental Impact

Carbon disulfide (hydrazide route) necessitates closed-loop recycling to meet EPA guidelines.

Emerging Alternatives

Microwave-Assisted Synthesis

Preliminary trials show 30-minute cyclization under microwave irradiation (300 W, 100°C), though scalability remains unproven.

Enzymatic Cyclization

Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 68% yield but require specialized equipment .

Chemical Reactions Analysis

Schiff Base Condensation Reactions

The triazole-thiol core reacts with aromatic aldehydes to form Schiff bases, enhancing antimicrobial activity:

Aldehyde Used Product Conditions Yield Melting Point Key Spectral Data
4-Bromonaphthaldehyde(E)-4-(4-bromonaphthalen-1-ylmethyleneamino) derivativeReflux in ethanol + glacial acetic acid (4–6 hrs)71.15%173–175°CIR: 1616 cm⁻¹ (C=N); ¹H NMR: δ 10.3 (s, N=CH)
4-Chlorobenzaldehyde(E)-4-(4-chlorobenzylideneamino) derivativeSame as above68.22%168–170°C¹³C NMR: δ 165.2 (C=S), 158.3 (C=N)
Benzaldehyde4-(benzylideneamino)-5-phenyl derivativeReflux in ethanol (3–4 hrs)63%180–182°CIR: 1620 cm⁻¹ (C=N); ¹H NMR: δ 10.1 (s, N=CH)

Thione-Thiol Tautomerism

The compound exhibits thione-thiol tautomerism, confirmed by:

  • IR Spectroscopy : Strong S–H stretch at 2740 cm⁻¹

  • ¹H NMR : Broad peak at δ 14.6 ppm (S–H proton)

Reactivity with Electrophiles

  • Mercapto Group Reactivity :

    • Forms disulfide bonds under oxidative conditions (e.g., H₂O₂).

    • Reacts with alkyl halides to produce thioether derivatives .

  • Amino Group Reactivity :

    • Participates in acylation (e.g., with acetyl chloride) or sulfonation reactions .

Key Reaction Mechanisms

  • Cyclization Mechanism :

    • Dithiocarbazinate undergoes nucleophilic attack by hydrazine, followed by intramolecular cyclization and H₂S elimination .

  • Schiff Base Formation :

    • Condensation between the primary amine (-NH₂) of the triazole and the aldehyde carbonyl group, forming an imine (C=N) linkage .

Stability and Reaction Optimization

  • pH Sensitivity : Acidic conditions (pH < 5) stabilize the thiol form, while neutral/basic conditions favor thione tautomers .

  • Temperature : Reactions above 80°C lead to decomposition; optimal yields occur at 60–70°C .

Mechanism of Action

The mechanism of action of 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with free radicals and microbial enzymes. The compound’s thiol group can scavenge free radicals, thereby reducing oxidative stress . Additionally, its amino group can interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The amino group in the target compound enhances nucleophilicity, whereas nitro (NO₂) and trifluoromethyl (CF₃) groups in analogues increase electrophilicity, affecting reactivity in substitution or coupling reactions .
  • Steric and Solubility Profiles: Bulky substituents like 4-phenoxybenzylidene () or tert-butyl () reduce solubility in polar solvents compared to the target compound’s compact structure.

Biological Activity

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol, a member of the triazole family, exhibits a range of biological activities that make it a subject of significant interest in medicinal chemistry. This compound is characterized by its unique structure which includes a thiol group, contributing to its reactivity and biological interactions.

  • Molecular Formula : C8H8N4S
  • CAS Number : 22706-11-2
  • Molecular Weight : 192.24 g/mol
  • Melting Point : 195 °C (dec.)

This compound's structure allows it to engage in various biological processes, particularly through its interaction with enzymes and receptors.

Antimicrobial Activity

Triazole derivatives have been recognized for their broad-spectrum antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound can be developed as a potential therapeutic agent for treating infections caused by these pathogens.

Anticancer Activity

Recent studies have explored the anticancer properties of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The selectivity index was calculated to assess its potential as an anticancer agent.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
IGR3912.5
MDA-MB-23115.0
Panc-110.0

The results indicate that this triazole derivative could be further investigated for its mechanism of action and potential therapeutic applications in oncology.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays.

Table 3: Antioxidant Activity

Assay TypeIC50 (µM)
DPPH25.0
ABTS20.0

These findings highlight the potential of the compound as an antioxidant agent, which could be beneficial in developing supplements or drugs aimed at reducing oxidative damage.

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The thiol group can form disulfide bonds or coordinate with metal ions, enhancing its reactivity and biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol derivatives?

  • Methodological Answer: Derivatives are synthesized via alkylation, Mannich reactions, or condensation. For example, alkylation of the triazole core with phenacyl bromides under reflux in ethanol yields S-substituted derivatives. Mannich reactions with formaldehyde and secondary amines introduce aminomethyl groups. Optimization includes adjusting reaction time, temperature, and solvent polarity to improve yields (e.g., 72–81% yields in ethanol/water systems) .

Q. How is structural characterization of these derivatives performed?

  • Methodological Answer: Use a combination of ¹H/¹³C-NMR (to confirm substituent positions), LC-MS (for molecular ion verification), IR spectroscopy (to identify thiol or thione functional groups), and elemental analysis (to validate purity). X-ray crystallography may resolve ambiguous configurations in crystalline derivatives .

Q. What standardized assays assess antimicrobial activity?

  • Methodological Answer: Screen against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion and broth dilution (MIC determination). Compare results to reference drugs like fluconazole or ciprofloxacin. Activity correlates with electron-withdrawing substituents (e.g., halogens) on the phenyl ring .

Advanced Research Questions

Q. How can computational tools predict pharmacological activity and ADME properties?

  • Methodological Answer: Use PASS Online to predict biological targets (e.g., antifungal, antitumor potential) and SwissADME to evaluate solubility, bioavailability, and metabolic stability. Molecular docking (e.g., with C. albicans CYP51 or bacterial DNA gyrase) identifies binding interactions. Cross-validate predictions with in vitro assays to resolve discrepancies .

Q. What strategies improve solubility and bioavailability of this compound?

  • Methodological Answer: Introduce hydrophilic groups via salt formation (e.g., sodium salts of acetic acid derivatives) or Mannich base synthesis (e.g., morpholine derivatives). Solubility enhancements of >50% are achievable in polar solvents like DMSO or ethanol/water mixtures .

Q. How do structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer: Systematically vary substituents at the 4- and 5-positions of the triazole core. For example:

  • 4-Methyl group : Enhances metabolic stability but reduces solubility.
  • Thiophene or pyrazole moieties : Improve antifungal activity (MIC: 8–32 µg/mL).
  • Halogenated aryl groups : Increase antibacterial potency (e.g., 4-chlorophenyl derivatives show MIC: 4 µg/mL against S. aureus) .

Q. How are contradictions between synthetic yields and purity resolved?

  • Methodological Answer: Optimize purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Monitor reaction progress with TLC to minimize side products. Yields >70% are achievable with strict control of stoichiometry and pH .

Q. What experimental designs address discrepancies in biological activity data?

  • Methodological Answer: Replicate assays in triplicate using multiple strains (e.g., ATCC and clinical isolates). Validate MIC values via time-kill assays. Cross-check computational docking results with site-directed mutagenesis of target enzymes .

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